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An In-Depth Technical Guide to PNB-001: A Selective CCK2 Receptor Ligand

Introduction
PNB-001 (also known as GPP-Balacovin) is a first-in-class, orally active small molecule that

functions as a selective antagonist for the cholecystokinin B (CCK2) receptor, which is also

known as the gastrin receptor.[1][2] It is an arylated 5-hydroxy-pyrrol-2-one derivative

synthesized from mucochloric acid.[3] While its primary mechanism is the selective antagonism

of the CCK2 receptor, some studies also describe it as having a unique dual action, functioning

as a cholecystokinin-A (CCK-A) agonist and a CCK-B (CCK2) antagonist. This profile gives

PNB-001 a unique combination of anti-inflammatory, analgesic, and immunomodulatory

properties.

Developed by PNB Vesper Life Sciences, PNB-001 has progressed through preclinical and

clinical development for various therapeutic indications, including inflammatory bowel disease

(IBD), inflammatory pain, and as an adjunct treatment for moderate COVID-19. Its high stability,

favorable physicochemical properties, and demonstrated safety in early clinical trials make it a

compound of significant interest for drug development professionals.
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The physiological effects of PNB-001 are primarily mediated through its interaction with the

cholecystokinin (CCK) receptor system. There are two main subtypes of CCK receptors: CCK-

A (for 'alimentary') and CCK-B (for 'brain'). The CCK-B receptor is also known as the CCK2 or

gastrin receptor.

Gastrin, a peptide hormone, binds to the CCK2 receptor, triggering a signaling cascade that

leads to the release of histamine, which subsequently stimulates the secretion of gastric acid.

This pathway is also implicated in the cell proliferation and maturation of the gastrointestinal

tract. In certain pathological conditions, such as gastrinoma, gastric cancers, and inflammatory

bowel syndrome, there is an excess production or sustained secretion of gastrin or CCK,

leading to overstimulation of this pathway.

PNB-001 acts as a selective antagonist at the CCK2 receptor, blocking the binding of gastrin

and CCK. This action inhibits the downstream signaling responsible for gastric acid secretion

and cellular proliferation. The antagonistic properties of PNB-001 have been confirmed in

isolated tissue assays, where it effectively blocks contractions induced by CCK receptor

agonists like pentagastrin (CCK-5).
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Caption: CCK2 receptor signaling pathway and the antagonistic action of PNB-001.

Data Presentation
Table 1: Binding Affinity and Selectivity
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Compound Target
Binding
Affinity (IC₅₀ /
Kᵢ)

Selectivity Reference

PNB-001 CCK2 20 nM / 22 nM

450-fold

selective for

CCK2 over

CCK1

L-365,260

(Standard)
CCK2 -

PNB-001 is 10

times more

potent

Table 2: Preclinical Efficacy Data
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Model Species Dosage Key Findings Reference

Indomethacin-

Induced IBD
Rat

5 and 20 mg/kg

p.o.

Extremely

effective in

reducing

inflammation and

IBD-dependent

damage;

completely

reversed

pathological

changes.

Formalin-

Induced Pain
Rat -

Extremely

effective in both

neuropathic

(Phase I) and

inflammatory

(Phase II) pain

models.

Tail-Flick Assay

(Pain)
Mouse 0.5 mg/kg

Analgesic effect

comparable to 40

mg/kg Tramadol.

LPS-Induced

Lung

Inflammation

Mouse
100 mg/kg b.w.

p.o.

Decreased

severity of lung

inflammation and

showed

prophylactic

action.

Table 3: Pharmacokinetic and ADME Properties
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Parameter Species / System Value Reference

Half-life (Microsomal) Rat Liver Microsomes 1.20 min

Dog and Human Liver

Microsomes
~12 min

Half-life (In Vivo) Rat 9 hours

Time to Peak

Concentration (Tₘₐₓ)
Rat (20 mg/kg p.o.) 40 min

Bioavailability Rat Relatively low

Plasma Protein

Binding

Rat and Human

Plasma
97%

Permeability (Caco-2) -
High permeability, not

subject to efflux.

CYP450 Inhibition -

No inhibition of

CYP3A4, CYP2C9,

CYP1A2 up to 10 µM.

Table 4: Clinical Trial Summary
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Phase Population Dosage
Key Findings
& Safety

Reference

Phase I (SAD)
74 Healthy

Subjects
25 - 1500 mg

Found to be

extremely safe

and well-

tolerated.

Phase I (MAD) Healthy Subjects
50, 100, and 200

mg

Safe, target

plasma

concentrations

were reached.

Mild AEs like

vomiting and a

transient

increase in ALT

at a high dose in

one subject.

Phase II

40 Moderate

COVID-19

Patients

100 mg (tid) for

14 days (+ Best

Care)

Significant

clinical

improvement

from baseline to

Day 15

(p=0.042). Well-

tolerated, with a

better safety

profile than the

Best Care only

arm.

Experimental Protocols
Isolated Tissue Assay for CCK2 Antagonism
This in vitro protocol is used to confirm the functional antagonism of PNB-001 at the CCK2

receptor.

Methodology:
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Tissue Preparation: A section of the rat duodenum is isolated and mounted in an organ bath

containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C

and aerated with carbogen (95% O₂, 5% CO₂).

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of 30-60

minutes.

Agonist Concentration-Response: A cumulative concentration-response curve is generated

for a CCK2-selective agonist, such as pentagastrin (CCK-5), to establish a baseline for

induced contractions.

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of

PNB-001 (e.g., 100 nM) for a set period (e.g., 30 minutes).

Post-Incubation Agonist Response: The concentration-response curve for the agonist

(pentagastrin) is repeated in the presence of PNB-001.

Data Analysis: The contractile responses are measured using an isometric transducer. A

rightward shift in the agonist's concentration-response curve in the presence of PNB-001
indicates competitive antagonism. The potency of PNB-001 is confirmed by its ability to fully

block the agonist-induced contractions.
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Caption: Experimental workflow for the isolated tissue antagonism assay.

In Vivo Model: Indomethacin-Induced Inflammatory
Bowel Disease (IBD)
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This animal model is used to evaluate the anti-inflammatory efficacy of PNB-001 in a condition

mimicking IBD.

Methodology:

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory

conditions for at least one week.

Induction of IBD: IBD is induced by subcutaneous or oral administration of indomethacin.

Treatment Groups: Animals are randomized into several groups:

Vehicle Control (receives vehicle only).

Disease Control (receives indomethacin + vehicle).

Positive Control (receives indomethacin + a standard drug like Prednisolone).

Test Groups (receive indomethacin + varying doses of PNB-001, e.g., 5 mg/kg and 20

mg/kg, p.o.).

Drug Administration: PNB-001 or control substances are administered orally for a specified

period following IBD induction.

Efficacy Evaluation: After the treatment period, animals are euthanized. The gastrointestinal

tissues are collected for:

Gross Pathological Examination: Assessment of ulceration, inflammation, and tissue

damage.

Histopathological Analysis: Microscopic examination of tissue sections to assess

inflammatory cell infiltration, mucosal damage, and other pathological changes.

Data Analysis: The severity of IBD is scored based on the pathological and histopathological

findings. The efficacy of PNB-001 is determined by its ability to significantly reduce these

scores compared to the disease control group.
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Development and Evaluation Pipeline
The progression of PNB-001 from a chemical entity to a clinical candidate follows a structured

pipeline involving synthesis, preclinical evaluation, and human clinical trials.
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Caption: Logical pipeline for the development and evaluation of PNB-001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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